
2,2'-(1,10-Phenanthroline-4,7-diyl)diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid is an organic compound that belongs to the family of phenanthroline derivatives. It is characterized by the presence of two acetic acid groups attached to the 1,10-phenanthroline core at the 4 and 7 positions. This compound is known for its chelating properties, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid typically involves the reaction of 1,10-phenanthroline with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the phenanthroline ring attack the electrophilic carbon of the bromoacetic acid, resulting in the formation of the diacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
科学研究应用
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of metalloproteins and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent due to its metal-chelating properties.
Industry: Utilized in the development of sensors and catalysts.
作用机制
The mechanism of action of 2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by removing the metal ion required for their catalytic function. The compound targets mainly zinc metallopeptidases, with a lower affinity for calcium .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the acetic acid groups.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups instead of acetic acid groups.
4,7-Dihydroxy-1,10-phenanthroline: Contains hydroxyl groups at the 4 and 7 positions.
Uniqueness
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid is unique due to the presence of acetic acid groups, which enhance its solubility in water and its ability to form stronger complexes with metal ions compared to its analogs.
属性
CAS 编号 |
136621-77-7 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
2-[7-(carboxymethyl)-1,10-phenanthrolin-4-yl]acetic acid |
InChI |
InChI=1S/C16H12N2O4/c19-13(20)7-9-3-5-17-15-11(9)1-2-12-10(8-14(21)22)4-6-18-16(12)15/h1-6H,7-8H2,(H,19,20)(H,21,22) |
InChI 键 |
CPQODVCKHYUACV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
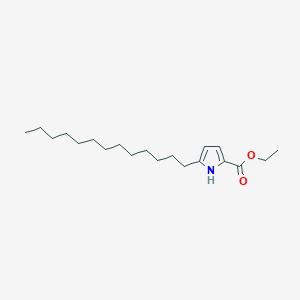
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
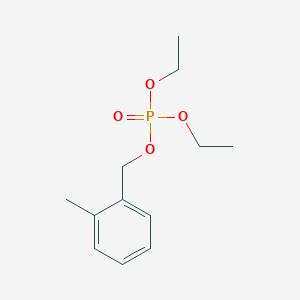
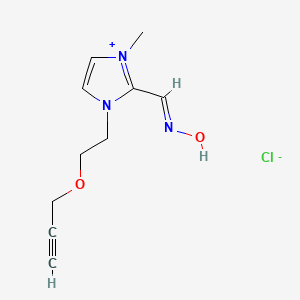

![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)


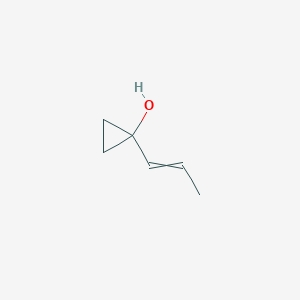
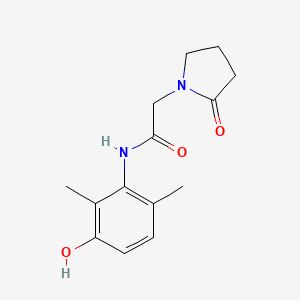


![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)
